molecular formula C14H16N4 B1671794 Imiquimod CAS No. 99011-02-6

Imiquimod

Cat. No. B1671794
CAS RN: 99011-02-6
M. Wt: 240.3 g/mol
InChI Key: DOUYETYNHWVLEO-UHFFFAOYSA-N
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Description

Imiquimod is a synthetic compound that resembles a nucleoside, a building block of DNA . It is commonly used topically to treat warts on the skin of the genital and anal areas . It does not destroy the viruses directly but works on the immune system to help the body fight viruses that cause warts . It may also be used to treat certain types of skin cancer called superficial basal cell carcinoma (sBCC) .


Molecular Structure Analysis

Imiquimod is an imidazoquinoline fused [4,5-c] carrying isobutyl and amino substituents at N-1 and C-4 respectively . Its molecular formula is C14H16N4 . The molecular docking analysis of imiquimod with TGF- β signaling targets (Smad2, GATA2, and MAFG) suggests that imiquimod has a significant binding affinity with TGF- β targets .


Chemical Reactions Analysis

Imiquimod’s biological activity can not be explained only by interaction with TLR7 . There are indications of a direct interaction of imiquimod with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .


Physical And Chemical Properties Analysis

Imiquimod has a molecular weight of 240.30 g/mol . It is an imidazoquinoline fused [4,5-c] carrying isobutyl and amino substituents at N-1 and C-4 respectively .

Scientific Research Applications

1. Treatment of Skin Conditions and Cancer

Imiquimod, an immune response modifier, has demonstrated effectiveness in various dermatological conditions and cancers. It has been used in the treatment of vulvar intraepithelial neoplasia (VIN), with a study showing significant treatment efficacy (Mathiesen, Buus, & Cramers, 2007)(source). Additionally, imiquimod has shown promise in treating actinic keratosis, basal cell carcinoma, and its application in treating cervical intraepithelial neoplasia has been studied (Szeimies et al., 2004)(source).

2. Antiviral Properties

Imiquimod has been explored for its antiviral properties, particularly in the context of herpes simplex virus (HSV) infections. A study demonstrated that intravaginal application of imiquimod in guinea pigs reduced primary lesions and virus shedding, indicating its potential as an antiviral agent (Miller, Imbertson, Reiter, & Gerster, 1999)(source).

3. Immunomodulatory Effects

Imiquimod's role as an immune response modifier is significant, activating immune function and stimulating cell-mediated immunity. This makes it a unique agent in dermatology, with potential applications in a range of skin disorders due to its antiviral, antitumor, and immunoregulatory effects (Hanna, Abadi, & Abbas, 2016)(source).

4. Enhancement of Other Therapies

The use of imiquimod in conjunction with other therapies like radiation and cyclophosphamide has been investigated, particularly in the treatment of cancer. Studies have shown that it can synergize with radiation therapy in treating cutaneous breast cancer, suggesting its potential as a component of combination therapy strategies (Dewan et al., 2012)(source).

Safety And Hazards

Imiquimod is a prescription medication and is used topically only . It is used to treat certain skin conditions, including actinic keratosis (a skin condition that may develop into skin cancer), external genital warts, and perianal warts . It is fatal if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imiquimod’s use in the treatment of field cancerization, in particular, has been rapidly evolving . It causes secretion of cytokines and induction of innate and adaptive immune responses as it is a TLR7 agonist . The future of imiquimod looks promising as it is a potential therapeutic option for many skin disorders, infections, and neoplasms .

properties

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYETYNHWVLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041047
Record name Imiquimod
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imiquimod
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014862
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Solubility

Poorly soluble, 2.47e-01 g/L
Record name Imiquimod
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Record name Imiquimod
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis.
Record name Imiquimod
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Product Name

Imiquimod

Color/Form

Crystals from DMF

CAS RN

99011-02-6
Record name Imiquimod
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Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl)
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Melting Point

292-294 °C, 292 - 294 °C
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Record name Imiquimod
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Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (3.69 g, 0.033 mole), 5 mL of dimethylacetamide and 1.31 mL (0.033 mole) of formamide were added in a 50 mL round-bottomed flask, under inert atmosphere followed by stirring for 30 minutes. After addition of 4-bromo-1H-imidazo[4,5-c]quinoline (1 g, 3.3 mmoles), the mixture was heated at 140° C., followed by stirring for 2 hours and then cooled to room temperature. Then 10 mL of water were added and the reaction mixture was filtered followed by washing with abundant water and dried to give 0.75 g of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Yield 75.4%.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
4-bromo-1H-imidazo[4,5-c]quinoline
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (4.32 g, 0.038 mole), 4.5 mL of dimethylacetamide and 1.53 mL (0.038 mole) of formamide were added in a 50-mL round-bottomed flask, under inert atmosphere followed by stirring for 30 minutes. After addition of 4-chloro-1H-imidazo[4,5-c]quinoline (1 g, 3.8 mmoles), the mixture was heated at 120° C., followed by stirring for 1 hour and then cooled to room temperature. The reaction mixture was filtered followed by washing with abundant water and dried to give 0.4 g of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Yield 39%.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (II) (3 g, 0.0116 mol), urea (6.9 g, 0.116 mol, 10 equiv.) and DMSO (20 ml) was heated under stirring at 140° C. for 35 hours. Then, the reaction mixture was cooled to 80° C. and water (30 ml) and 46% aqueous NaOH solution were added to produce a pH of 10-11. The mixture was stirred at ambient temperature for 1 hour and a precipitate was collected by filtration. The wet compound was treated with water (20 ml) at 70-80° C. under stirring for 1 hour. A solid was collected by filtration from the hot mixture, washed with water (3×20 ml) and methanol (20 ml) and dried at 80° C. under reduced pressure overnight to yield 2.4 g of crude Imiquimod in 87.6% yield, having 99.0% purity (by HPLC, containing 1.0% of compound II).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87.6%

Synthesis routes and methods IV

Procedure details

1.0 gram of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline is added to 10 mL of ethanol, followed by the addition of 0.03 gram triethylamine and 0.2 gram of Pearlman's catalyst (20% Pd(OH)2/C). The mixture is stirred at 40° C. under 1 atm hydrogen until completion. The mixture is then filtered through Celite® and the filtrate, containing 4-amino-1-isobutyl-1H-imidazo(4,5-c)quinoline (imiquimod), is concentrated in vacuo.
Name
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0.03 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63,700
Citations
MP Schön, M Schön - British Journal of Dermatology, 2007 - academic.oup.com
… Results The major biologic effects of imiquimod are mediated through … , imiquimod induces apoptosis of tumour cells at higher concentrations. The pro‐apoptotic activity of imiquimod …
Number of citations: 406 academic.oup.com
RB Skinner - Dermatologic clinics, 2003 - derm.theclinics.com
Imiquimod, the first of a new class of compounds called immune response modifiers, is a non-nucleoside, low modular weight, heterocyclic amine (imidizoquinolone) with the chemical …
Number of citations: 100 www.derm.theclinics.com
AK Gupta, M Browne, R Bluhm - Journal of Cutaneous Medicine and …, 2002 - Springer
… Imiquimod is formulated as a 5% cream; each gram of cream con- tains 50 mg of imiquimod.This review examines the role of imiquimod 5% cream in the treatment of external genital …
Number of citations: 104 link.springer.com
DH Dockrell, GR Kinghorn - Journal of Antimicrobial …, 2001 - academic.oup.com
… , lacked imiquimod-mediated gene activation. Patients responding to topical imiquimod treatment … Hence, imiquimod modulates IFN signal transduction to enhance transcription of IFN-α …
Number of citations: 234 academic.oup.com
DN Sauder - British Journal of Dermatology, 2003 - academic.oup.com
… This review serves to present new developments and applications of imiquimod. … imiquimod treatment of genital warts have higher constitutive pretreatment levels of STAT‐1. Imiquimod …
Number of citations: 125 academic.oup.com
SM Garland - Current opinion in infectious diseases, 2003 - journals.lww.com
… A clinical response with imiquimod is accompanied by a decrease in the amount of HPV DNA and of messenger RNA for HPV proteins L1 and E7 [12] ; hence it is postulated that …
Number of citations: 168 journals.lww.com
E Hanna, R Abadi, O Abbas - International journal of …, 2016 - Wiley Online Library
… Imiquimod is an immune response modifier commercially available as a 3.75 and 5% cream. Topical imiquimod … on the mechanism of action of topical imiquimod, its FDA ‐approved …
Number of citations: 174 onlinelibrary.wiley.com
MA Stanley - Clinical and experimental dermatology, 2002 - academic.oup.com
A central development of the past decade has been in our understanding of the interactions between, and interdependence of, the innate and adaptive immune responses. Innate …
Number of citations: 494 academic.oup.com
DN Sauder - Journal of the American Academy of Dermatology, 2000 - Elsevier
… , imiquimod is unique in that it activates immune function. The exact mechanism of imiquimod’… Although in vitro studies have shown that imiquimod has no direct antiviral effects, the drug …
Number of citations: 382 www.sciencedirect.com
A Steinmann, JO Funk, G Schuler… - Journal of the American …, 2000 - jaad.org
… The immune response modifier imiquimod induces the release … 1 In controlled trials using a 5% imiquimod cream for the … Based on the hypothesis that topical imiquimod may promote an …
Number of citations: 201 www.jaad.org

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